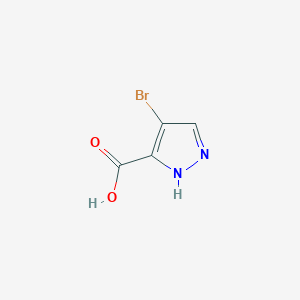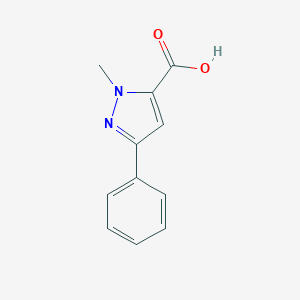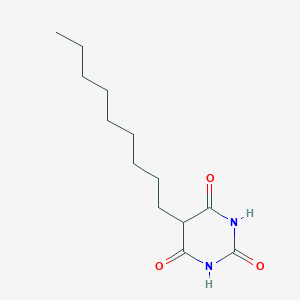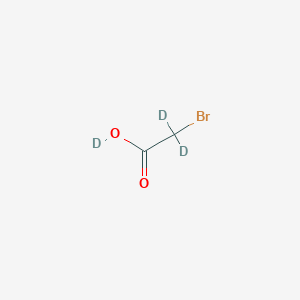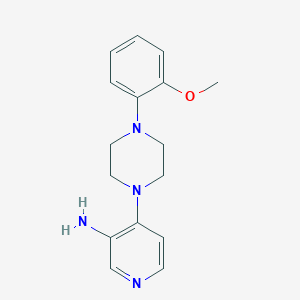
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, also known as PAPM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. The compound has a molecular formula of C16H17N3O and a molecular weight of 267.33 g/mol.
作用机制
The exact mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in cancer cell proliferation, the modulation of immune responses, and the regulation of oxidative stress and inflammation in the body. Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化和生理效应
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high specificity for its target pathways. However, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. It also has a short half-life in the body, which can limit its therapeutic potential.
未来方向
There are several future directions for the study of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. One area of research is the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of new therapeutic applications for Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-, including its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- and its potential side effects in the body.
Conclusion:
In conclusion, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a promising compound that has shown potential for use in the treatment of various diseases. Its anti-cancer, anti-inflammatory, and neuroprotective effects make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
合成方法
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- can be synthesized through a multi-step process involving the reaction of 2-methoxybenzaldehyde with 3-amino-4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with piperazine in the presence of acetic anhydride and triethylamine to yield the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)-. The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- is a complex process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity of the compound.
科学研究应用
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
14549-65-6 |
|---|---|
产品名称 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(2-methoxyphenyl)- |
分子式 |
C16H20N4O |
分子量 |
284.36 g/mol |
IUPAC 名称 |
4-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-16-5-3-2-4-15(16)20-10-8-19(9-11-20)14-6-7-18-12-13(14)17/h2-7,12H,8-11,17H2,1H3 |
InChI 键 |
VJMHJNJMFJEXJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=NC=C3)N |
其他 CAS 编号 |
14549-65-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



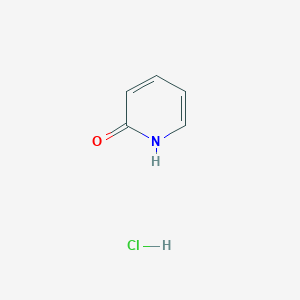
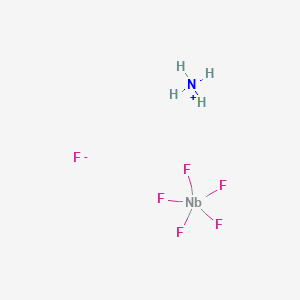
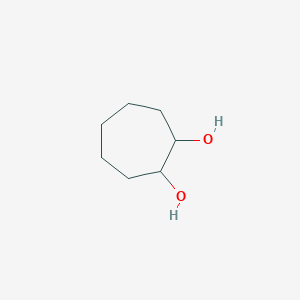
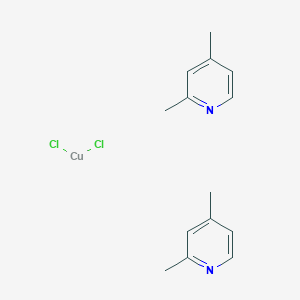
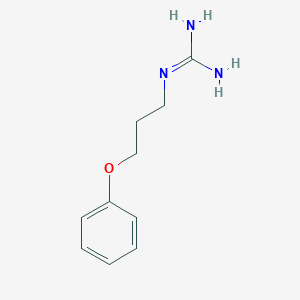
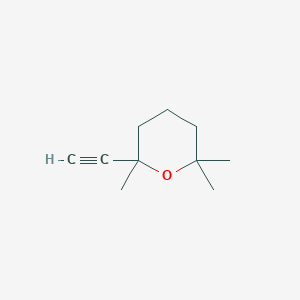
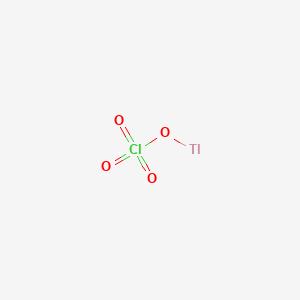

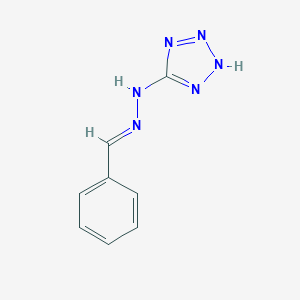
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
